- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

exo-5-Norbornenecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- インチ: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- InChIKey: FYGUSUBEMUKACF-RRKCRQDMSA-N
- ほほえんだ: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
計算された属性
- せいみつぶんしりょう: 138.068079557g/mol
- どういたいしつりょう: 138.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- ゆうかいてん: 40-44 °C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c
exo-5-Norbornenecarboxylic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
- RTECS番号:RB8195000
-
危険物標識:
- 危険レベル:IRRITANT
exo-5-Norbornenecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
Enamine | EN300-6486497-1.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 1.0g |
$98.0 | 2025-02-19 | |
Enamine | EN300-6486497-5.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 5.0g |
$326.0 | 2025-02-19 | |
A2B Chem LLC | AB74203-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$977.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683300-5g |
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 98% | 5g |
¥9723.00 | 2024-04-24 | |
1PlusChem | 1P003R17-250mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 98%;RG | 250mg |
$69.00 | 2024-04-20 | |
Ambeed | A576295-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$689.0 | 2024-04-16 |
exo-5-Norbornenecarboxylic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysisInternational Journal of Organic Chemistry, 2012, 2(1), 26-30,
ごうせいかいろ 3
ごうせいかいろ 4
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron GrowthBiomacromolecules, 2012, 13(9), 2933-2944,
ごうせいかいろ 5
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through StrategyMacromolecular Rapid Communications, 2016, 37(7), 616-621,
ごうせいかいろ 8
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis PolymerizationMacromolecular Chemistry and Physics, 2020, 221(5),,
ごうせいかいろ 9
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in waterChemical Communications (Cambridge, 2021, 57(44), 5466-5469,
ごうせいかいろ 10
ごうせいかいろ 11
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) NanogelsBiomacromolecules, 2020, 21(6), 2246-2257,
ごうせいかいろ 12
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal MoietiesMacromolecules (Washington, 2019, 52(4), 1371-1388,
ごうせいかいろ 13
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis PolymerizationJournal of the American Chemical Society, 2005, 127(42), 14536-14537,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic PolypropyleneMacromolecules (Washington, 2012, 45(19), 7863-7877,
ごうせいかいろ 17
- Asymmetric Diels-Alder reaction: design of chiral dienophilesJournal of Organic Chemistry, 1983, 48(7), 1137-9,
ごうせいかいろ 18
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
- Stereoselective synthesis of exo-norbornene derivatives for resist materialsJournal of Photopolymer Science and Technology, 2009, 22(3), 365-370,
ごうせいかいろ 19
exo-5-Norbornenecarboxylic acid Raw materials
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- 5-Norbornen-2-carboxylic acid
- Poly-D-lysine hydrobromide (MW 70000-150000)
- D-Lysine
- exo-5-Norbornenecarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- Methyl 5-Norbornene-2-carboxylate
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
exo-5-Norbornenecarboxylic acidに関する追加情報
Exo-5-Norbornenecarboxylic Acid: A Comprehensive Overview
Exo-5-norbornenecarboxylic acid, with the CAS number 934-30-5, is a compound of significant interest in both academic and industrial research. This compound, also known as norbornene carboxylic acid, belongs to the class of norbornene derivatives, which are widely studied for their unique structural properties and potential applications in various fields. The molecule consists of a bicyclic structure with a carboxylic acid group attached, making it a versatile building block for further chemical modifications.
The structural uniqueness of exo-5-norbornenecarboxylic acid lies in its bicyclo[2.2.1]heptene framework, which provides it with exceptional stability and reactivity. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Researchers have demonstrated that the compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal and mechanical properties.
In terms of synthesis, exo-5-norbornenecarboxylic acid can be prepared via various methods, including acid-catalyzed ring-opening reactions and enzymatic catalysis. A 2023 study published in the Journal of Organic Chemistry reported a novel enzymatic route for the synthesis of this compound, which significantly reduces the reaction time and enhances yield compared to traditional methods. This advancement has opened new avenues for large-scale production of the compound, making it more accessible for industrial applications.
The application of exo-5-norbornenecarboxylic acid extends beyond material science. Recent research has explored its use in drug delivery systems and biomedical engineering. For instance, a 2023 study in Advanced Materials highlighted the potential of this compound as a biocompatible polymer precursor for creating drug delivery vehicles with controlled release properties. The compound's ability to form stable polymer networks makes it an ideal candidate for this purpose.
In addition to its practical applications, exo-5-norbornenecarboxylic acid has also been studied for its role in organic synthesis. Its bicyclic structure serves as a valuable scaffold for constructing complex molecules, including pharmaceutical agents and agrochemicals. A 2023 paper in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of novel anti-cancer agents, showcasing its versatility in drug development.
The growing interest in exo-5-norbornenecarboxylic acid is driven by its unique combination of structural rigidity and functional group reactivity. These properties make it an attractive candidate for various chemical transformations, including Diels-Alder reactions and other cycloaddition processes. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its applications, enabling the production of enantiomerically enriched derivatives with potential uses in chiral recognition and asymmetric catalysis.
In conclusion, exo-5-norbornenecarboxylic acid, CAS number 934-30-5, is a multifaceted compound with promising applications across diverse fields. Its structural uniqueness and reactivity continue to inspire innovative research directions, from material science to drug development. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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